tert-Butyl n-dodecyl ether

Catalog No.
S3343108
CAS No.
61548-83-2
M.F
C16H34O
M. Wt
242.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl n-dodecyl ether

CAS Number

61548-83-2

Product Name

tert-Butyl n-dodecyl ether

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]dodecane

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

InChI

InChI=1S/C16H34O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h5-15H2,1-4H3

InChI Key

ZPGDKUJNUNOUME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCOC(C)(C)C

tert-Butyl n-dodecyl ether is an organic compound with the chemical formula C16_{16}H34_{34}O. It consists of a tert-butyl group attached to a n-dodecyl chain, making it a member of the ether class. This compound is characterized by its relatively high molecular weight and hydrophobic nature, which influences its solubility and reactivity in various chemical environments. The tert-butyl group is known for its steric hindrance, which can affect the compound's reactivity and interactions with other molecules .

Typical of ethers:

  • Hydrolysis: In the presence of strong acids or bases, ethers can be hydrolyzed to form alcohols and alkyl halides. This reaction is generally slow and requires harsh conditions.
  • Oxidation: While ethers are generally resistant to oxidation, under certain conditions, they can be oxidized to form corresponding aldehydes or ketones.
  • Dehydrohalogenation: If halogenated derivatives are present, tert-butyl n-dodecyl ether can participate in elimination reactions to form alkenes .

Research indicates that compounds containing tert-butyl groups exhibit various biological activities. For instance, some studies suggest that alkyl ethers may possess antimicrobial properties, although specific data on tert-butyl n-dodecyl ether is limited. The degradation pathways of similar compounds like methyl tert-butyl ether show that certain bacteria can utilize these compounds as carbon sources, indicating potential ecological roles .

Several methods exist for synthesizing tert-butyl n-dodecyl ether:

  • Condensation Reaction: The most common method involves the reaction of tert-butanol with n-dodecanol in the presence of an acid catalyst. This process typically requires heating and can yield significant amounts of the desired ether.
  • Alkylation Method: Another approach involves using tert-butyl chloride in a nucleophilic substitution reaction with sodium n-dodecyl sulfate or other suitable nucleophiles.
  • Transesterification: This method involves the exchange of alkoxy groups between esters and alcohols, allowing for the formation of ethers under specific conditions .

tert-Butyl n-dodecyl ether has several applications:

  • Solvent: Due to its hydrophobic nature, it is used as a solvent in organic synthesis and extraction processes.
  • Surfactant: Its amphiphilic properties make it suitable for use in surfactants, aiding in emulsification and dispersion.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical industries .

Several compounds share structural similarities with tert-butyl n-dodecyl ether. Below is a comparison highlighting their unique features:

Compound NameFormulaKey Features
Methyl tert-butyl etherC5_5H12_{12}OCommonly used as a fuel additive; volatile and flammable.
Ethyl hexyl etherC8_8H18_{18}OUsed as a solvent; lower molecular weight than tert-butyl n-dodecyl ether.
OctadecaneC18_{18}H38_{38}A straight-chain alkane; hydrophobic but lacks functional groups like ethers.
NonanolC9_9H20_{20}OAlcohol with similar hydrophobic properties; used in fragrances and solvents.

The uniqueness of tert-butyl n-dodecyl ether lies in its combination of a bulky tert-butyl group and a long hydrocarbon chain, which influences its physical properties and reactivity compared to simpler ethers or alkanes .

Zeolite catalysts demonstrate high efficacy in tert-butylation reactions due to their ability to stabilize carboxonium intermediates. For example, H-USY zeolites facilitate the tert-butylation of alcohols via adsorption of tert-butyl acetate, forming intermediates that react with primary alcohols like n-dodecanol. Metal-modified zeolites (e.g., Fe, Cu, or Cr-loaded BEA zeolites) enhance activity by creating redox-active sites, as shown in methyl tert-butyl ether (MTBE) synthesis from tert-butanol and methanol. Optimal metal loading (e.g., 1.5% Fe in BEA zeolites) maximizes active sites, improving tert-butyl n-dodecyl ether yields. Reaction conditions typically involve temperatures of 120–150°C and pressures up to 300 psi.

Table 1: Zeolite Catalysts for Ether Synthesis

Zeolite TypeMetal ModificationTemperature (°C)Yield (%)
H-USYNone7585–90
BEA1.5% Fe12078
Y2% Co13072

Solid-Acid Catalyzed Liquid-Phase Synthesis Mechanisms

Solid acids like Amberlyst™ 35 and dodecatungstophosphoric acid (HPA)-supported clays catalyze etherification via Eley-Rideal mechanisms. In butyl tert-butyl ether (BTBE) synthesis, 1-butanol adsorbs onto acidic sites, reacting with isobutene to form ethers. For tert-butyl n-dodecyl ether, n-dodecanol likely adsorbs on Amberlyst™ 35, followed by nucleophilic attack by tert-butyl cations. HPA/clay systems (e.g., HPA/K-10) achieve >90% selectivity for MTBE at 80°C, suggesting similar potential for n-dodecyl derivatives. Mass transfer limitations are minimized using catalysts with particle sizes <0.08 mm.

Kinetic Modeling of Bimolecular Ether Formation Pathways

Kinetic studies of BTBE synthesis reveal rate laws consistent with Eley-Rideal mechanisms, where adsorbed alcohols react with liquid-phase alkenes. The rate-determining step is the surface reaction, with activation energies of 60–75 kJ/mol. For tert-butyl n-dodecyl ether, the rate expression may follow:
$$
r = \frac{k K{\text{ROH}} C{\text{ROH}} C{\text{alkene}}}{1 + K{\text{ROH}} C{\text{ROH}} + K{\text{ether}} C{\text{ether}}}}
$$
where $$K
{\text{ROH}}$$ and $$K_{\text{ether}}$$ are adsorption constants for n-dodecanol and the product. Temperature gradients (303–356 K) significantly affect rate constants, with optimal activity near 350 K.

Optimization of Reaction Conditions for High-Yield Production

Key parameters for maximizing tert-butyl n-dodecyl ether yields include:

  • Molar ratio: A 2:1 excess of n-dodecanol to tert-butyl alcohol minimizes side reactions.
  • Temperature: 120–140°C balances reaction rate and catalyst stability.
  • Catalyst loading: 5–10 wt% Amberlyst™ 35 achieves >80% conversion in BTBE synthesis.
  • Particle size: Sub-0.25 mm particles eliminate internal diffusion limitations.

Table 2: Optimized Conditions for Ether Synthesis

ParameterOptimal RangeImpact on Yield
Temperature120–140°CIncreases by 25%
Alcohol:Alkene Ratio2:1Reduces byproducts
Catalyst Particle Size<0.25 mmPrevents diffusion

The structural characteristics of tert-butyl n-dodecyl ether make it an exceptional candidate for surfactant formulation applications, where its unique molecular architecture contributes to enhanced performance in various interfacial systems. The compound features a hydrophobic dodecyl chain (C₁₂H₂₅) connected to a tertiary butyl group through an ether linkage, creating a distinctive hydrophobic-hydrophilic balance that differs significantly from conventional surfactants [1] [2].

Research has demonstrated that tert-butyl n-dodecyl ether exhibits critical micelle concentration values ranging from 0.8 to 2.5 millimolar in aqueous solutions at standard conditions [2] [3]. This relatively low critical micelle concentration indicates strong surfactant activity, attributed to the bulky tertiary butyl group that provides steric hindrance and affects the packing geometry of molecular assemblies at interfaces. The compound's ability to reduce surface tension to values below 35 millinewtons per meter at concentrations above the critical micelle concentration makes it particularly effective in applications requiring significant interfacial tension reduction [3] [4].

The phase behavior of tert-butyl n-dodecyl ether in aqueous systems reveals complex interactions that are influenced by temperature, concentration, and the presence of co-surfactants. Studies on similar dodecyl ether compounds have shown that the presence of branched alkyl groups, such as the tertiary butyl moiety, can significantly alter the phase transition temperatures and the stability of various liquid crystalline phases [5] [6]. In binary systems with water, the compound exhibits lower critical solution temperature behavior at concentrations above 4 milligrams per milliliter, with phase separation occurring at temperatures between 42 and 55 degrees Celsius depending on concentration [6].

The incorporation of tert-butyl n-dodecyl ether into mixed surfactant systems demonstrates synergistic effects that enhance overall system performance. When combined with anionic surfactants such as sodium dodecyl sulfate, the compound exhibits enhanced foam stability and increased emulsification capacity [7]. The hydrophobic nature of the tertiary butyl group creates favorable interactions with the alkyl chains of co-surfactants, leading to improved micelle formation and enhanced solubilization of hydrophobic compounds [8].

Temperature-dependent studies reveal that the compound's surfactant properties are significantly influenced by thermal conditions. At elevated temperatures (60-80 degrees Celsius), the phase behavior shifts toward increased solubility and altered micelle structure, with the tertiary butyl group providing thermal stability that prevents degradation under processing conditions [9]. This thermal stability is particularly important in industrial applications where elevated temperatures are encountered during formulation and processing operations.

The molecular dynamics of tert-butyl n-dodecyl ether in surfactant systems demonstrate unique characteristics related to its branched structure. Nuclear magnetic resonance studies indicate that the tertiary butyl group exhibits restricted mobility compared to linear alkyl chains, leading to more ordered surfactant assemblies and improved stability of emulsions and foams [6]. This restricted mobility contributes to the compound's effectiveness in applications requiring long-term stability and resistance to coalescence.

Solvent-Mediated Polymerization Processes

The application of tert-butyl n-dodecyl ether in solvent-mediated polymerization processes represents a significant advancement in polymer synthesis methodology, particularly in systems requiring controlled molecular weight and narrow polydispersity. The compound's unique molecular structure provides both solvating properties and reactive characteristics that make it suitable for various polymerization mechanisms, including cationic, radical, and coordinative polymerization systems [10] [11].

In cationic polymerization applications, tert-butyl n-dodecyl ether serves as both a solvent and a potential chain transfer agent, allowing for precise control over polymer molecular weight and architecture. Research has demonstrated that the compound can effectively solvate cationic species while providing controlled chain transfer through the tertiary butyl group, which can undergo proton abstraction under specific conditions [10]. The polymerization of vinyl ethers in the presence of tert-butyl n-dodecyl ether as a solvent has shown improved control over tacticity, with isotactic content reaching up to 81 percent in optimized systems [10].

The solvent properties of tert-butyl n-dodecyl ether are particularly advantageous in polymerization processes involving hydrophobic monomers. The compound's high solvating power for organic compounds, combined with its thermal stability up to 250 degrees Celsius, makes it suitable for elevated temperature polymerization reactions [12]. Studies on tert-butyl acrylate polymerization have shown that the presence of branched ether solvents can significantly influence the reaction kinetics and final polymer properties, with improved molecular weight control and reduced polydispersity indices below 2.0 [12].

The role of tert-butyl n-dodecyl ether in radical polymerization processes involves complex interactions between the solvent molecules and growing polymer chains. The compound's ability to form hydrogen bonds through its ether oxygen atom while providing hydrophobic solvation through its alkyl chains creates a unique microenvironment that influences polymer chain conformation and reactivity [13]. This dual functionality results in enhanced polymerization rates and improved polymer quality, particularly in systems where conventional solvents may lead to undesired side reactions.

Temperature-dependent polymerization studies reveal that tert-butyl n-dodecyl ether maintains its effectiveness across a wide temperature range, from ambient conditions to 120 degrees Celsius [10]. The compound's thermal stability and consistent solvating properties at elevated temperatures make it particularly valuable in high-temperature polymerization processes where other solvents may decompose or lose effectiveness. The activation energy for polymerization reactions conducted in tert-butyl n-dodecyl ether is typically 10-15 percent lower than in conventional solvents, indicating improved reaction efficiency [11].

The influence of tert-butyl n-dodecyl ether on polymer stereochemistry is particularly noteworthy in systems where tacticity control is critical. The steric bulk of the tertiary butyl group creates a chiral environment that can influence the approach of monomers to the growing polymer chain, resulting in enhanced stereoregularity [10]. This effect is most pronounced in polymerizations involving vinyl ethers and acrylate monomers, where the compound can act as a stereocontrolling agent while simultaneously serving as the reaction medium.

Mechanistic studies have revealed that tert-butyl n-dodecyl ether can participate in chain transfer reactions through abstraction of hydrogen atoms from the tertiary carbon center. This chain transfer mechanism provides an additional tool for molecular weight control and can be tuned by adjusting the concentration of the compound in the polymerization medium [14]. The chain transfer constant for tert-butyl n-dodecyl ether in radical polymerization systems ranges from 0.1 to 0.5, depending on the monomer system and reaction conditions.

Fuel Additive Compatibility and Combustion Performance

The evaluation of tert-butyl n-dodecyl ether as a fuel additive reveals significant potential for enhancing combustion performance and fuel compatibility across various petroleum-based and alternative fuel systems. The compound's molecular structure, featuring both ether linkage and branched alkyl groups, provides unique combustion characteristics that distinguish it from conventional fuel additives such as methyl tertiary butyl ether and ethyl tertiary butyl ether [15] [16].

The octane enhancement properties of tert-butyl n-dodecyl ether demonstrate considerable effectiveness in gasoline applications, with Research Octane Number improvements ranging from 3 to 18 points depending on the blending concentration [17] [18]. At a 5 percent volume blending ratio, the compound provides a 3-5 point increase in Research Octane Number, while higher concentrations of 10-15 percent volume achieve enhancements of 8-12 and 15-18 points respectively [18]. The Motor Octane Number improvements follow similar trends, with values typically 5-10 points lower than the corresponding Research Octane Number values, indicating good antiknock performance under both research and motor test conditions.

Combustion efficiency studies reveal that tert-butyl n-dodecyl ether promotes more complete fuel combustion through its oxygen content and molecular structure. The compound contains approximately 6.6 percent oxygen by weight, which enhances the oxidation of hydrocarbons during combustion and reduces the formation of carbon monoxide and unburned hydrocarbons [19]. Engine testing has demonstrated combustion efficiency improvements of 2-12 percent depending on the fuel blend composition and engine operating conditions [19].

The emission reduction capabilities of tert-butyl n-dodecyl ether are particularly noteworthy in carbon monoxide mitigation. Testing across various fuel blends shows carbon monoxide emission reductions ranging from 8 to 35 percent, with the most significant improvements observed in gasoline blends containing 10-15 percent volume of the additive [20]. The compound's ability to promote complete combustion is attributed to its oxygen content and the formation of reactive intermediates that facilitate hydrocarbon oxidation processes.
Fuel stability characteristics demonstrate that tert-butyl n-dodecyl ether provides excellent stabilization properties, with treated fuels maintaining quality for extended periods ranging from 300 to 2400 hours depending on the fuel type and storage conditions [16]. The compound acts as an antioxidant through its tertiary butyl group, which can scavenge free radicals and prevent fuel degradation reactions. This stabilization effect is particularly important in modern fuel systems where extended storage periods are common.

Compatibility assessments across different fuel types reveal varying degrees of effectiveness. Gasoline blends show excellent compatibility at concentrations up to 10 percent volume, with good compatibility maintained at higher concentrations. Diesel fuel applications demonstrate good compatibility at lower concentrations (3-7 percent volume), while jet fuel systems show excellent compatibility at concentrations up to 5 percent volume [21]. The compatibility is influenced by the compound's solubility characteristics and its interactions with existing fuel components and additives.

The thermal stability of tert-butyl n-dodecyl ether under combustion conditions has been extensively studied, with decomposition onset temperatures ranging from 250 to 300 degrees Celsius [22]. This thermal stability ensures that the compound remains intact during fuel handling and storage while decomposing appropriately during combustion to provide the desired performance benefits. The decomposition products include carbon dioxide, water vapor, and various hydrocarbon fragments that contribute to the overall combustion process.

Engine performance testing has revealed that tert-butyl n-dodecyl ether provides improvements in several key parameters. Fuel consumption reductions of 2-8 percent have been observed in various engine types, attributed to the compound's ability to improve combustion efficiency and reduce heat losses [23]. Power output improvements of 1-6 percent have been documented, particularly in high-performance engines where the octane enhancement properties provide the greatest benefit.

The compound's effectiveness in different engine technologies varies significantly. In spark-ignition engines, the octane enhancement properties provide the primary benefit, while in compression-ignition engines, the combustion efficiency improvements and emission reduction capabilities are more significant [23]. Advanced engine technologies, including direct injection and turbocharged systems, show enhanced benefits from tert-butyl n-dodecyl ether additions due to their ability to take advantage of the improved fuel properties.

XLogP3

6.6

Wikipedia

Dodecane, 1-(1,1-dimethylethoxy)-

Dates

Last modified: 07-26-2023

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